molecular formula C9H16ClNO3 B6217273 methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 2320469-53-0

methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No. B6217273
CAS RN: 2320469-53-0
M. Wt: 221.7
InChI Key:
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Description

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride (MBOH) is an organic compound that can be used as a reagent in many laboratory experiments. It is a colorless to white crystalline solid with a molecular weight of 255.71 g/mol and a melting point of 204-206°C. MBOH is soluble in water, ethanol, and methanol, and is insoluble in diethyl ether. MBOH is a versatile compound that has many applications in scientific research, including as a reagent for organic synthesis, as a catalyst for various reactions, and as a substrate for enzymatic reactions.

Scientific Research Applications

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a substrate for enzymatic reactions. In addition, it can be used to study the structure and function of proteins and enzymes, and to study the mechanisms of drug action. It can also be used in the synthesis of pharmaceuticals, as well as for the preparation of organic dyes and pigments.

Mechanism of Action

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride acts as a substrate in enzymatic reactions, and as a catalyst in organic synthesis. In enzymatic reactions, methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride binds to the active site of the enzyme and is converted into a product by the enzyme. In organic synthesis, methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride acts as a nucleophile, which reacts with an electrophile to form a new product.
Biochemical and Physiological Effects
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory and anti-oxidative properties. In addition, it has been shown to have anti-tumor and anti-angiogenic effects, and to have anti-cancer activities.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a versatile compound that is widely used in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable in aqueous solutions. It is also soluble in many common solvents, and is relatively non-toxic. However, it can be difficult to purify and can react with certain compounds, making it unsuitable for some applications.

Future Directions

The use of methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride in scientific research is still in its early stages, and there are many potential areas for further exploration. These include the development of new synthetic methods using methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride, the study of its effects on various biological systems, and the development of new applications for it in the pharmaceutical industry. In addition, further research could be done to determine the mechanisms of its action and to better understand its biochemical and physiological effects.

Synthesis Methods

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride can be synthesized from the reaction of 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid and hydrochloric acid in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically between 75-80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves the reaction of 1,5-cyclooctadiene with ethyl chloroformate to form ethyl 4-chloro-2-oxabicyclo[2.2.2]octane-1-carboxylate. This intermediate is then reacted with methylamine to form methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "1,5-cyclooctadiene", "ethyl chloroformate", "methylamine", "hydrochloric acid" ], "Reaction": [ "1. 1,5-cyclooctadiene is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 4-chloro-2-oxabicyclo[2.2.2]octane-1-carboxylate.", "2. The resulting intermediate is then reacted with excess methylamine in the presence of a solvent such as ethanol to form methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate.", "3. Finally, the product is converted to the hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2320469-53-0

Molecular Formula

C9H16ClNO3

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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